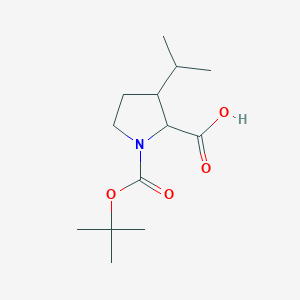
1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of piperidine derivatives and is often referred to as 4-MeO-BP. This compound has been found to exhibit a range of biological activities, including antipsychotic, analgesic, and anti-inflammatory effects. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The derivatives of 1-(3-Methoxybenzyl)piperidin-4-amine, including sila-analogues, have been synthesized and analyzed for structural properties and affinity for central nervous system receptors (Tacke et al., 2003).
- Studies on aminolysis of 3-methoxyphenyl compounds with alicyclic amines, such as piperidine, provide insights into reaction kinetics and mechanisms (Castro et al., 2001).
Pharmaceutical Applications
- Research on the preparation of N-Acetylglucosaminidase inhibitors involves 4-methoxybenzyl derivatives and showcases applications in drug development (Schumacher-Wandersleb et al., 1994).
- The study of 4-methoxybenzylideneiminium salts with amines, such as piperidine, contributes to understanding the synthesis of pharmacologically active compounds (Blokhin et al., 1990).
Analytical Chemistry and Ligand Synthesis
- Hexadentate N3O3 amine phenol ligands, including those with 4-methoxybenzyl components, have been synthesized for studying Group 13 metal ions (Liu et al., 1993).
- Synthesis of substituted piperidines using 4-methoxybenzyl ethers has been explored for conformational analysis and potential applications in organic chemistry (Kim et al., 2007).
Transition Metal Chemistry
- Investigations into the nucleophilic substitution of aryl(thiomethyl)carbene complexes by amines, including piperidine, offer insights into transition metal chemistry and potential catalytic applications (Bernasconi and Bhattacharya, 2003).
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-16-13-4-2-3-11(9-13)10-15-7-5-12(14)6-8-15;;/h2-4,9,12H,5-8,10,14H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZBRMGOZIVRMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{3H-imidazo[4,5-b]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1370299.png)


![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/structure/B1370315.png)






